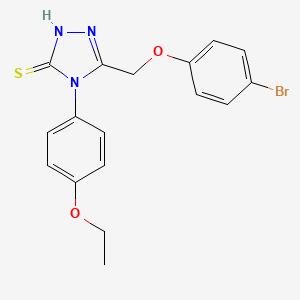![molecular formula C13H16N2O4S2 B2627860 Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate CAS No. 2034456-16-9](/img/structure/B2627860.png)
Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential pharmacological properties. In
Scientific Research Applications
Photocycloaddition and Synthesis Applications :
- Flavin-mediated visible-light [2+2] photocycloaddition has been utilized for the cyclization of ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes. This technique is used to synthesize phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts, including thia-derivatives with the sulfur atom in the form of a sulfone group. This method demonstrates practical applications in the synthesis of biologically active or chiral spiro ammonium salts (Jirásek et al., 2017).
Antitumor Potential :
- The synthesis of Methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) derivatives, including the evaluation of their potential as antitumor agents, has been explored. However, some of these compounds were found inactive against murine P388 lymphocytic leukemia (Anderson & Mulumba, 1984).
Microwave-Assisted Synthesis :
- Microwave-assisted conditions have been used for the synthesis of Methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, highlighting the efficiency of this method in shortening the synthesis time and improving yield (Onogi, Higashibayashi, & Sakurai, 2012).
Bromine-Mediated Rearrangement in Synthesis :
- The study of bromine-mediated rearrangement of 2-azabicyclo[2.2.0]hex-5-enes has been conducted to understand the effects of different substituents on the synthesis of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes (Krow et al., 2001).
Aza‐Diels‐Alder Reactions in Aqueous Solution :
- The synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates derivatives through Aza-Diels-Alder reactions in aqueous solutions has been explored, demonstrating the potential for asymmetric synthesis of bicyclic amino acid derivatives (Waldmann & Braun, 1991).
Isolation and Characterization of Novel Compounds :
- Methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate have been isolated and characterized. This study provided insights into the ring-opening of these compounds to produce corresponding thiosulfonates or methyl sulfides (Guideri & Ponticelli, 2012).
properties
IUPAC Name |
methyl N-[4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-19-13(16)14-9-2-4-12(5-3-9)21(17,18)15-7-11-6-10(15)8-20-11/h2-5,10-11H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNGFUXMCPJNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B2627780.png)
![2-Chloro-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]propanamide](/img/structure/B2627782.png)

![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627786.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2627787.png)


![N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2627790.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)
![Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2627794.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)


![N-(4-fluorobenzyl)-2-(3-(2-(4-fluorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627799.png)